molecular formula C11H9NO2 B12429400 (Indol-3-yl)acrylic acid

(Indol-3-yl)acrylic acid

Katalognummer: B12429400
Molekulargewicht: 187.19 g/mol
InChI-Schlüssel: JUFCFYAQXLCTSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Indol-3-yl)acrylic acid is a compound that consists of an indole group attached to an acrylic acid moiety. This compound is known for its significant role in various biological and chemical processes. It is an α,β-unsaturated monocarboxylic acid, which means it contains a double bond between the alpha and beta carbon atoms adjacent to the carboxyl group .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (Indol-3-yl)acrylic acid can be achieved through several methods. One common approach involves the reaction of indole with acrylic acid under specific conditions. For instance, the Fischer indole synthesis is a well-known method for preparing indole derivatives . Another method involves the use of Sonogashira coupling reaction, iodocyclization reaction, Suzuki–Miyaura coupling reaction, and condensation reactions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Recrystallization from acetic acid, water, or ethyl acetate/cyclohexane is often employed to purify the compound .

Analyse Chemischer Reaktionen

Types of Reactions: (Indol-3-yl)acrylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield saturated acids .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: (Indol-3-yl)acrylic acid is unique due to its α,β-unsaturated structure, which allows it to participate in a variety of chemical reactions. Its ability to act as a precursor for synthesizing other biologically active indole derivatives further highlights its significance .

Eigenschaften

Molekularformel

C11H9NO2

Molekulargewicht

187.19 g/mol

IUPAC-Name

2-(1H-indol-3-yl)prop-2-enoic acid

InChI

InChI=1S/C11H9NO2/c1-7(11(13)14)9-6-12-10-5-3-2-4-8(9)10/h2-6,12H,1H2,(H,13,14)

InChI-Schlüssel

JUFCFYAQXLCTSV-UHFFFAOYSA-N

Kanonische SMILES

C=C(C1=CNC2=CC=CC=C21)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.